

Nemtabrutinib BELLWAVE-001 clinical trial protocol

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Compound Focus: Nemtabrutinib

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Trial Design & Objectives

The BELLWAVE-001 study (NCT03162536) is an **open-label, single-arm, phase 1/2 dose-expansion study** designed to evaluate **nemtabrutinib** in patients with B-cell malignancies [1] [2].

- **Primary Endpoints:** The primary endpoints for the CLL/SLL cohort were:
 - **Objective Response Rate (ORR)**, assessed by investigators per 2018 iwCLL criteria [1].
 - **Safety** and tolerability [1].
 - Determination of the **Recommended Phase 2 Dose (RP2D)** [1] [3].
- **Secondary Endpoints** included Duration of Response (DOR) and a further assessment of safety [1].
- **Key Eligibility Criteria:** Patients with R/R CLL/SLL were enrolled into one of two cohorts [1]:
 - **Cohort A:** Patients with **≥2 prior therapies**, including a covalent BTK inhibitor, and with a **C481 mutation**.
 - **Cohort B:** Patients with **≥2 prior therapies** who were **intolerant to a prior BTK inhibitor** and without a C481 mutation.
- **Treatment Protocol:** The established RP2D was **nemtabrutinib 65 mg taken orally once daily (QD)**. Treatment continued until unacceptable toxicity, disease progression, or other discontinuation criteria were met [1].

Patient Baseline Characteristics

The efficacy and safety analyses focused on specific subsets of the enrolled population. The baseline characteristics for the CLL/SLL patients at the RP2D highlight a heavily pre-treated group with high-risk features [1].

Table 1: Baseline Demographics and Disease Characteristics of CLL/SLL Patients (n=57)

Characteristic	Value
Median Age (years)	66
Female, n (%)	16 (28%)
ECOG PS \leq 1, n (%)	50 (88%)
Median Number of Prior Therapies (range)	4 (1-18)
Prior BTK Inhibitor Therapy, n (%)	54 (95%)
Prior BTKi and BCL2i Therapy, n (%)	24 (42%)
C481S-Mutated BTK, n (%)	36 (63%)
TP53 Mutation, n (%)	18 (32%)
del(17p), n (%)	19 (33%)
Unmutated IGHV, n (%)	30 (53%)

Efficacy Results

At the data cutoff (April 8, 2022), with a median follow-up of 4.8 months, **nemtabrutinib** showed compelling antitumor activity [1] [4].

- **Overall Efficacy:** The ORR was **56% (95% CI, 42-69)**, which included 2 complete responses (CR), 15 partial responses (PR), and 15 PR with lymphocytosis (PR-L) [1].
- **Durability of Response:** Among the 32 responders, the median DOR was **24.4 months** (95% CI, 13.9-not evaluable). The median Progression-Free Survival (PFS) was **26.3 months** (95% CI, 10.1-not evaluable) [1].

- **Subgroup Analysis:** Promising activity was observed across key high-risk subgroups, as summarized below [1].

Table 2: Efficacy Outcomes in Key Subgroups

Subgroup	Objective Response Rate (ORR)
All CLL/SLL Patients	56%
Prior BTKi only	67%
Prior BTKi and BCL2i	38%
With C481S BTK mutation	56%
Without C481S BTK mutation	57%
With del(17p)	53%
With TP53 mutation	50%
With unmutated IGHV	57%

Safety Profile

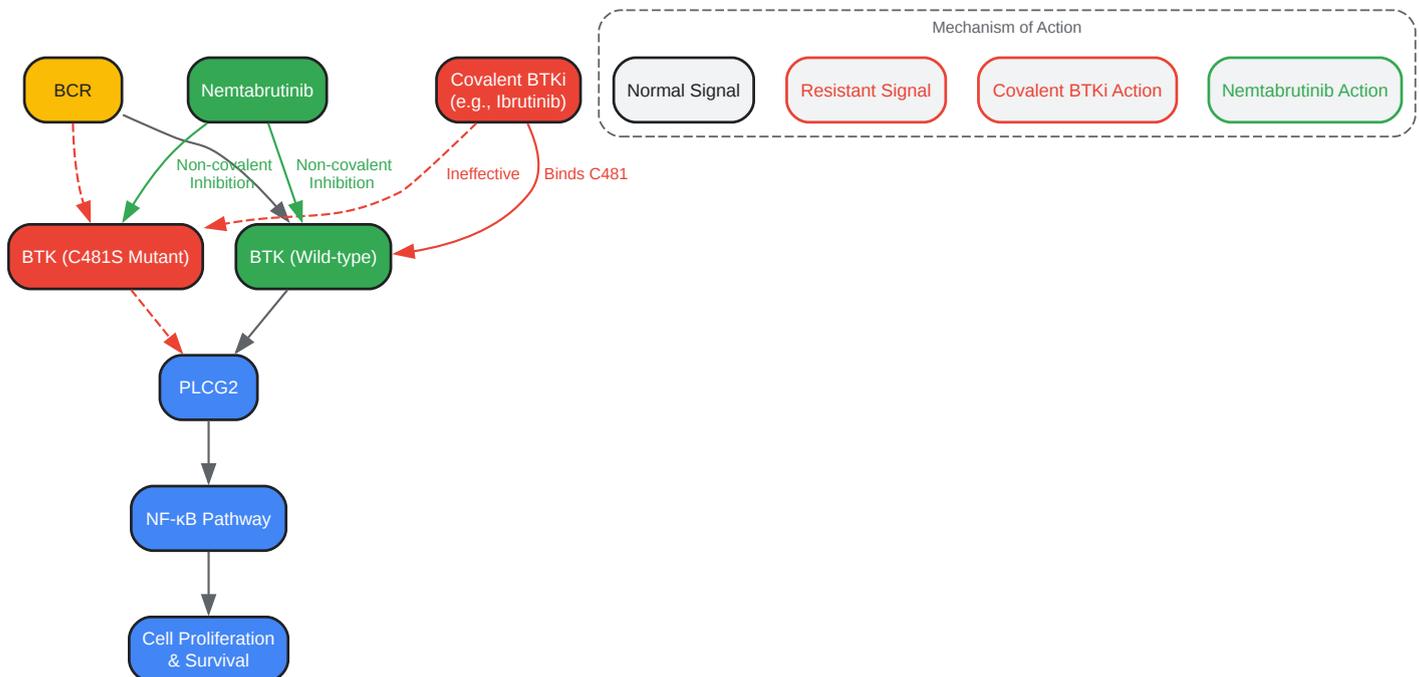
The safety analysis included all 112 patients with various B-cell malignancies treated with **nemtabrutinib** 65 mg QD. The overall safety profile was manageable [1] [4].

- **Treatment-Related Adverse Events (AEs):** Any-grade treatment-related AEs occurred in **73%** of patients (82/112). The most common ($\geq 15\%$) were **dysgeusia (altered sense of taste, 21%)** and **decreased neutrophil count (20%)** [1].
- **Grade 3-4 AEs:** Grade 3 or 4 treatment-related AEs occurred in **40%** of patients. The most common ($\geq 5\%$) was **decreased neutrophil count (17%)** [1].
- **AEs of Special Interest:** Common AEs ($\geq 20\%$) of special interest included **hypertension (30%)** and **arthralgia (20%)**. Atrial fibrillation was reported infrequently (4%) [1] [3].
- **Discontinuations:** Treatment discontinuation due to any treatment-related AE occurred in **13%** of patients. Among the 57 CLL/SLL patients, 14% discontinued due to AEs [1] [4].

Mechanism of Action & Signaling Pathway

Nemtabrutinib is a **non-covalent, reversible, competitive Bruton's tyrosine kinase (BTK) inhibitor** [4] [5]. Its unique mechanism allows it to inhibit both wild-type BTK and BTK with the C481S mutation, a common resistance mechanism to covalent BTK inhibitors like ibrutinib and acalabrutinib [3].

The following diagram illustrates the key signaling pathway involved and **nemtabrutinib's** distinct mechanism of action.



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This diagram shows that **nemtabrutinib** effectively blocks the B-cell receptor (BCR) signaling pathway by inhibiting BTK, a crucial kinase. Unlike covalent BTK inhibitors, which bind irreversibly to the C481 site,

nemtabrutinib's non-covalent binding allows it to overcome the common C481S resistance mutation, restoring control over downstream signals that drive cancer cell proliferation and survival [4] [3] [5].

Future Directions and Conclusions

The promising data from BELLWAVE-001 has led to the initiation of later-phase trials.

- **BELLWAVE-010 (NCT05947851)**: This is a **phase 3 study** evaluating **nemtabrutinib in combination with venetoclax** versus **venetoclax plus rituximab (VR)** in patients with R/R CLL/SLL. The study aims to establish the recommended dose for the combination and compare its efficacy and safety against the VR regimen [5].

In conclusion, the BELLWAVE-001 protocol successfully established **nemtabrutinib** 65 mg QD as a treatment with durable efficacy and a manageable safety profile in high-risk, heavily pre-treated R/R CLL/SLL patients. Its ability to inhibit C481-mutated BTK addresses a significant unmet need in overcoming resistance to earlier-generation BTK inhibitors.

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